molecular formula C11H6Cl2OS B12086657 5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde

5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde

Cat. No.: B12086657
M. Wt: 257.1 g/mol
InChI Key: MYTHSIGPBJLEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde is an organosulfur compound with the molecular formula C11H6Cl2OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. This method uses a combination of a substituted thiophene, phosphorus oxychloride (POCl3), and dimethylformamide (DMF) to introduce the formyl group at the 2-position of the thiophene ring .

Another method involves the chloromethylation of thiophene followed by oxidation to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the Vilsmeier-Haack reaction remains a common approach due to its efficiency and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 5-(2,3-Dichlorophenyl)thiophene-2-carboxylic acid.

    Reduction: 5-(2,3-Dichlorophenyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde is unique due to the presence of the dichlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a building block for the synthesis of compounds with specific properties, such as increased potency or selectivity in biological assays .

Properties

Molecular Formula

C11H6Cl2OS

Molecular Weight

257.1 g/mol

IUPAC Name

5-(2,3-dichlorophenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H6Cl2OS/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-6H

InChI Key

MYTHSIGPBJLEHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(S2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.